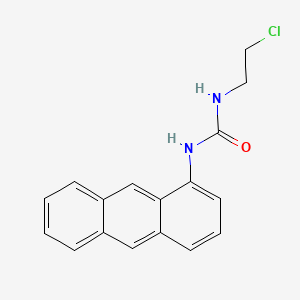

Urea, 1-(1-anthryl)-3-(2-chloroethyl)-

Description

Overview of Functionalized Urea (B33335) Derivatives in Chemical Biology and Medicinal Chemistry Research

The urea functional group is a cornerstone in the design of bioactive molecules, prized for its unique ability to act as both a hydrogen bond donor and acceptor. nih.govmdpi.comnih.gov This dual nature allows urea derivatives to form stable, predictable, and strong interactions with biological targets such as proteins and enzymes. nih.govmdpi.comresearchgate.net In medicinal chemistry, the urea moiety is a common structural motif found in numerous approved drugs, where it often serves as a rigid linker or a key pharmacophore that anchors the molecule within a receptor's binding site. nih.govresearchgate.net The versatility of urea synthesis, traditionally involving the reaction of an amine with an isocyanate, allows for the straightforward creation of vast libraries of derivatives with diverse substituents, facilitating structure-activity relationship (SAR) studies. rsc.org This adaptability has made functionalized ureas instrumental in developing compounds for a wide range of therapeutic areas, including oncology and infectious diseases. researchgate.netrsc.org

Research Significance of 1-(1-anthryl)-3-(2-chloroethyl)urea as a Dual-Feature Compound

The research significance of 1-(1-anthryl)-3-(2-chloroethyl)urea stems directly from its hybrid structure, which combines the properties of two distinct chemical classes into one molecule. This duality makes it a powerful tool for investigating complex biological processes.

Alkylating Moiety: The 2-chloroethylurea (B1347274) portion of the molecule is a well-recognized alkylating group. semanticscholar.org Compounds containing this feature, known as chloroethylureas (CEUs), are capable of forming covalent bonds with nucleophilic sites on biomolecules, most notably DNA. This reactivity is the basis for the antineoplastic properties of several chemotherapeutic agents. semanticscholar.org The study of such compounds helps elucidate mechanisms of DNA damage and repair, as well as cellular responses to such stress.

Fluorescent Reporter: The 1-anthryl group is a classic polycyclic aromatic hydrocarbon known for its intrinsic fluorescence. mdpi.comnih.gov When incorporated into molecules, anthracene (B1667546) can serve as a fluorescent probe, allowing for the visualization and tracking of the molecule within cellular environments using fluorescence microscopy or spectroscopy. mdpi.comnih.govnih.gov Its photophysical properties, such as emission wavelength and quantum yield, can be sensitive to the local environment, providing further information about the molecule's interactions and localization. nih.govnih.gov

Therefore, 1-(1-anthryl)-3-(2-chloroethyl)urea is not merely a potential therapeutic agent but a sophisticated chemical probe. It offers the potential to simultaneously induce a biological effect (alkylation) and report on its own location and fate (fluorescence), enabling researchers to connect molecular-level interactions with cellular outcomes in real-time.

Conceptual Framework for Studying Alkylating Agents and Fluorescent Probes

The study of a dual-function compound like 1-(1-anthryl)-3-(2-chloroethyl)urea relies on a conceptual framework that integrates two major areas of chemical research:

Alkylating Agents: Research in this area focuses on understanding the chemical reactivity, mechanism of action, and biological consequences of covalent bond formation. Key concepts include:

Electrophilicity and Nucleophilicity: The chloroethyl group becomes electrophilic in vivo, allowing it to react with nucleophilic sites in cells (e.g., nitrogen and oxygen atoms in DNA bases).

Covalent Modification: Unlike non-covalent interactions, the formation of a covalent bond is often irreversible and can permanently alter the function of the target biomolecule. semanticscholar.org

Biological Endpoints: Studies measure the downstream effects of alkylation, such as cell cycle arrest, apoptosis (programmed cell death), and inhibition of enzymatic activity. semanticscholar.org

Fluorescent Probes: This field leverages the principles of photophysics to create molecules that report on biological systems. The framework involves:

Excitation and Emission: Probes absorb light at a specific wavelength (excitation) and emit it at a longer wavelength (emission). mdpi.comnih.gov This Stokes shift is fundamental to fluorescence detection.

Quantum Yield and Lifetime: These parameters quantify the efficiency and duration of the fluorescence, which can be modulated by the probe's environment or binding to a target. mdpi.comnih.gov

Bioimaging: The use of fluorescence microscopy allows for the spatiotemporal tracking of the probe, providing insights into drug distribution, target engagement, and subcellular localization. nih.gov

By combining these frameworks, researchers can design experiments where the alkylating event triggered by 1-(1-anthryl)-3-(2-chloroethyl)urea is directly visualized, providing a powerful method to study drug mechanisms and cellular response pathways.

Research Findings and Data

While specific experimental data for 1-(1-anthryl)-3-(2-chloroethyl)urea is not widely published, its properties can be reliably inferred from extensive research on its constituent analogs. The synthesis would predictably follow the standard method of reacting 1-aminoanthracene (B165094) with 2-chloroethyl isocyanate.

Synthesis of Aryl Chloroethylureas

The general synthesis for a 1-aryl-3-(2-chloroethyl)urea involves the dropwise addition of 2-chloroethyl isocyanate to a solution of the corresponding arylamine (in this case, 1-aminoanthracene) in a dry solvent like dichloromethane. The reaction is typically stirred at room temperature for several hours. The resulting product can then be purified by recrystallization or column chromatography.

Table 1: Representative Spectroscopic Data for a 1-Aryl-3-(2-chloroethyl)urea Analog

This table presents typical spectroscopic values for a closely related 1-phenyl-3-(2-chloroethyl)urea compound, which are representative of the signals expected for the target molecule's core structure.

| Technique | Expected Data for Analog | Interpretation |

| IR Spectroscopy | ν 3330 cm⁻¹ (N-H stretch), 1636 cm⁻¹ (C=O stretch) | Confirms the presence of the urea functional group. |

| ¹H NMR | δ 7.1-8.5 (m, Ar-H), 6.5-7.5 (br s, Ar-NH), 5.5-6.5 (br t, -NH-CH₂), 3.6 (t, -CH₂-Cl), 3.5 (q, -NH-CH₂-) | Shows signals for the aromatic (anthryl) protons, the two distinct N-H protons of the urea, and the two methylene (B1212753) groups of the chloroethyl chain. |

| ¹³C NMR | δ 155.8 (C=O), 118-140 (Ar-C), 44.8 (-NH-CH₂-), 42.2 (-CH₂-Cl) | Identifies the carbonyl carbon of the urea, the aromatic carbons of the anthracene ring, and the carbons of the chloroethyl group. |

Data are representative values compiled from published research on analogous compounds.

Table 2: Representative Photophysical Properties for an Anthracene-Urea Conjugate

This table outlines the expected fluorescence properties based on studies of other anthracene derivatives linked to urea or similar moieties.

| Property | Expected Value Range | Significance |

| Absorption Maxima (λ_abs) | 350 - 390 nm | Corresponds to the characteristic π-π* transitions of the anthracene core. |

| Emission Maxima (λ_em) | 400 - 450 nm | The emitted light is in the visible (blue) region of the spectrum, suitable for standard fluorescence microscopy. |

| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.7 | Represents the efficiency of fluorescence emission. This value can change upon binding to a biological target or a change in the local environment. |

| Fluorescence Lifetime (τ) | 1 - 10 ns | The characteristic time the molecule stays in the excited state, which can also be sensitive to environmental factors. |

Data are representative values compiled from published research on analogous compounds.

Structure

2D Structure

Properties

CAS No. |

102434-03-7 |

|---|---|

Molecular Formula |

C17H15ClN2O |

Molecular Weight |

298.8 g/mol |

IUPAC Name |

1-anthracen-1-yl-3-(2-chloroethyl)urea |

InChI |

InChI=1S/C17H15ClN2O/c18-8-9-19-17(21)20-16-7-3-6-14-10-12-4-1-2-5-13(12)11-15(14)16/h1-7,10-11H,8-9H2,(H2,19,20,21) |

InChI Key |

CKZJPSNXOGOVIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NC(=O)NCCCl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1 1 Anthryl 3 2 Chloroethyl Urea

Methodologies for the Chemical Synthesis of 1-(1-anthryl)-3-(2-chloroethyl)urea

The synthesis of 1-(1-anthryl)-3-(2-chloroethyl)urea primarily revolves around the formation of the urea (B33335) linkage, a common structural motif in medicinal and materials chemistry. researchgate.net

Precursor Chemistry and Reaction Pathways for Urea Linkage Formation

The most prevalent and direct method for the synthesis of unsymmetrical ureas such as 1-(1-anthryl)-3-(2-chloroethyl)urea involves the reaction of an amine with an isocyanate. beilstein-journals.org In this specific case, the key precursors are 1-aminoanthracene (B165094) and 2-chloroethyl isocyanate.

The reaction proceeds via a nucleophilic addition mechanism where the amino group of 1-aminoanthracene attacks the electrophilic carbonyl carbon of 2-chloroethyl isocyanate. prepchem.com This reaction is typically carried out in an anhydrous solvent, such as diethyl ether or tetrahydrofuran, often at reduced temperatures (e.g., 0-10°C) to control the reaction rate and minimize potential side reactions. prepchem.comchemicalbook.com The product, 1-(1-anthryl)-3-(2-chloroethyl)urea, can then be isolated through filtration and purified by recrystallization. chemicalbook.com

Table 1: Key Precursors for the Synthesis of 1-(1-anthryl)-3-(2-chloroethyl)urea

| Precursor | Chemical Formula | Role in Reaction |

| 1-Aminoanthracene | C₁₄H₁₁N | Nucleophile |

| 2-Chloroethyl isocyanate | C₃H₄ClNO | Electrophile |

A general synthetic scheme is depicted below:

Scheme 1: General synthesis of 1-(1-anthryl)-3-(2-chloroethyl)urea from 1-aminoanthracene and 2-chloroethyl isocyanate.

Exploration of Alternative Synthetic Routes for Enhanced Efficiency and Yield

While the isocyanate-amine reaction is a standard approach, alternative methods using phosgene (B1210022) substitutes have been developed to enhance safety and efficiency in urea synthesis. researchgate.net These methods often proceed through an in-situ generated isocyanate or a related reactive intermediate.

One such alternative involves the use of triphosgene (B27547) (bis(trichloromethyl) carbonate). In this method, the amine (1-aminoanthracene) is reacted with triphosgene in the presence of a base to form an intermediate isocyanate, which then reacts with a second amine (2-chloroethylamine) to yield the desired urea. mdpi.com This approach avoids the handling of highly toxic phosgene gas.

Another common phosgene substitute is 1,1'-carbonyldiimidazole (CDI) . The reaction of an amine with CDI forms a reactive carbamoyl-imidazole intermediate. Subsequent reaction with a second amine provides the unsymmetrical urea. google.comepo.org This method is known for its mild reaction conditions and good yields. google.com

The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired scale of the reaction, and safety considerations. researchgate.netgoogle.com

Derivatization Approaches for Structural Modification and Functional Enhancement

The structure of 1-(1-anthryl)-3-(2-chloroethyl)urea offers multiple sites for chemical modification, allowing for the rational design of analogs with potentially enhanced properties.

Rational Design of Analogs with Varied Substituents

The design of analogs often focuses on modifying the substituents on the aryl ring to modulate the electronic and steric properties of the molecule. For the broader class of 1-aryl-3-(2-chloroethyl)ureas, various derivatives have been synthesized and studied. nih.govnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring can influence the compound's reactivity and biological activity. prepchem.com While specific examples for the 1-anthryl derivative are not extensively documented in the provided search results, the principles of analog design from related phenylurea series can be applied. ulaval.canih.gov

Strategies for Modifying the Anthryl and Chloroethyl Moieties

Anthryl Moiety Modification: The anthracene (B1667546) ring system can undergo various chemical transformations. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the aromatic core, although the position of substitution will be directed by the existing urea group and the inherent reactivity of the anthracene system. epo.org Additionally, the synthesis can start with pre-functionalized 1-aminoanthracene derivatives to introduce desired substituents. chemicalbook.com

Chloroethyl Moiety Modification: The chloroethyl group is a key site for derivatization. The chlorine atom can be displaced by various nucleophiles to introduce a wide range of functional groups. However, the reactivity of the 2-chloroethyl urea derivative can lead to a mixture of products, including cyclized structures. nih.gov

Reaction Mechanisms of the Chloroethylurea Moiety

The chloroethylurea moiety is a chemically reactive functional group, primarily due to the presence of the chlorine atom, which acts as a leaving group in nucleophilic substitution reactions. A significant reaction pathway for N-aryl-N'-(2-chloroethyl)ureas is intramolecular cyclization.

Under physiological or basic conditions, the nitrogen atom of the urea can act as an internal nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular cyclization leads to the formation of a five-membered ring, specifically a 2-(arylamino)-2-oxazoline derivative. This transformation is a key aspect of the chemical reactivity of this class of compounds.

Scheme 2: Intramolecular cyclization of 1-(1-anthryl)-3-(2-chloroethyl)urea to form a 2-oxazoline derivative.

This cyclization process can be spontaneous and is considered a crucial step in the mechanism of action for some biologically active chloroethylureas. The resulting cyclic product may be the actual species responsible for subsequent reactions with biological macromolecules.

Formation and Reactivity of Aziridinium (B1262131) Ion Intermediates

A key feature of the reactivity of 1-(1-anthryl)-3-(2-chloroethyl)urea is its ability to form a highly reactive aziridinium ion intermediate. This process is characteristic of nitrogen mustards and their derivatives, where the nitrogen atom participates in an intramolecular cyclization. nih.gov The formation of the aziridinium ion from 1-(1-anthryl)-3-(2-chloroethyl)urea proceeds through the nucleophilic attack of the nitrogen atom of the urea linkage on the carbon atom bearing the chlorine. This intramolecular displacement of the chloride ion results in a strained, three-membered ring containing a positively charged nitrogen atom. nih.govmdpi.com

The formation of this aziridinium ion is often the rate-determining step in reactions involving this class of compounds. researchgate.net Once formed, the aziridinium ion is a potent electrophile, readily undergoing ring-opening reactions upon attack by nucleophiles. mdpi.comresearchgate.net The stability and reactivity of the aziridinium ion are influenced by the substituents on the nitrogen atom and the surrounding solvent environment. nih.govmdpi.com

Interactive Table: Factors Influencing Aziridinium Ion Formation

| Factor | Influence on Aziridinium Ion Formation |

| N-Substituents | Electron-donating groups on the nitrogen can enhance the nucleophilicity of the nitrogen, potentially accelerating the rate of formation. The bulky anthryl group may sterically influence the cyclization process. |

| Solvent | Polar solvents can facilitate the ionization of the C-Cl bond and stabilize the resulting aziridinium ion and the leaving chloride ion. nih.gov |

| Temperature | Increased temperature generally provides the necessary activation energy for the intramolecular cyclization to occur. |

Electrophilic Reactivity Profiles and Nucleophilic Attack Pathways

The electrophilic character of 1-(1-anthryl)-3-(2-chloroethyl)urea is primarily dictated by the aziridinium ion intermediate. This intermediate is highly susceptible to attack by a wide range of nucleophiles. mdpi.comresearchgate.net The ring-opening of the aziridinium ion can proceed via two main pathways, depending on the nature of the nucleophile and the reaction conditions.

Attack at the less substituted carbon of the aziridinium ring is generally favored, following an S(_N)2-type mechanism. This results in the formation of a covalent bond between the nucleophile and the terminal carbon of the original 2-chloroethyl group. Common nucleophiles in a biological context include DNA bases, particularly the N7 of guanine (B1146940), and amino acid residues in proteins.

The general reactivity of 1-aryl-3-(2-chloroethyl)ureas has been explored in the context of their potential as antineoplastic agents, where their ability to alkylate biological macromolecules is a key aspect of their activity. nih.gov The anthryl group in 1-(1-anthryl)-3-(2-chloroethyl)urea can also influence its reactivity through electronic and steric effects, as well as potentially participating in π-π stacking interactions.

Interactive Table: Nucleophilic Attack on Aziridinium Ion

| Nucleophile | Potential Product |

| Water | Hydrolysis product, leading to the formation of a hydroxylated derivative. |

| DNA (e.g., Guanine) | Alkylated DNA adduct. |

| Proteins (e.g., Cysteine, Histidine) | Covalently modified protein. |

Chemical Stability and Degradation Processes in Research Contexts

The chemical stability of 1-(1-anthryl)-3-(2-chloroethyl)urea is a critical consideration in research settings, as its degradation can lead to a loss of activity and the formation of undesired byproducts. The primary pathway of degradation is the intramolecular cyclization to the aziridinium ion, which can then be trapped by any available nucleophiles, including solvent molecules like water. nih.govnih.gov

In aqueous solutions, hydrolysis is a significant degradation pathway. The presence of acidic or basic conditions can catalyze this process. Under neutral aqueous conditions, the compound will slowly hydrolyze, with the rate being dependent on the temperature.

For research purposes, it is often necessary to store solutions of 1-(1-anthryl)-3-(2-chloroethyl)urea in anhydrous aprotic solvents and at low temperatures to minimize degradation. The stability can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to track the disappearance of the parent compound and the appearance of degradation products over time. The inherent reactivity of the 2-chloroethylurea (B1347274) moiety means that careful handling and storage are paramount to ensure the integrity of the compound for experimental use. nih.gov

Advanced Molecular Characterization and Computational Investigations

Spectroscopic Analysis for Molecular Structure Elucidation and Conformational Studies

Spectroscopic methodologies provide a detailed insight into the molecular framework of 1-(1-anthryl)-3-(2-chloroethyl)urea, from the connectivity of atoms to the subtle non-covalent interactions governing its conformation.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(1-anthryl)-3-(2-chloroethyl)urea in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The protons of the anthryl group would appear in the aromatic region, typically between 7.0 and 9.0 ppm, with their exact chemical shifts and multiplicities determined by their position on the anthracene (B1667546) ring and the resulting spin-spin coupling patterns. The N-H protons of the urea (B33335) moiety would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration, generally in the range of 6.0-9.0 ppm. The methylene (B1212753) protons of the chloroethyl group (-CH₂-CH₂-Cl) are anticipated to resonate in the aliphatic region. The protons of the methylene group attached to the nitrogen (N-CH₂) would likely appear as a triplet around 3.5-3.7 ppm, while the protons of the methylene group bearing the chlorine atom (CH₂-Cl) would be expected at a similar or slightly downfield position, also as a triplet. nist.gov

¹³C NMR: The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbonyl carbon of the urea group is expected to have a characteristic resonance in the range of 153-158 ppm. nih.gov The carbons of the anthryl group would generate a series of signals in the aromatic region, typically from 120 to 140 ppm. The two methylene carbons of the chloroethyl group would be found in the aliphatic region, with the carbon attached to the nitrogen appearing around 40-45 ppm and the carbon bonded to the chlorine atom at a similar or slightly more deshielded position. ulaval.ca

¹⁵N NMR: While less common, ¹⁵N NMR could offer direct insight into the electronic environment of the two nitrogen atoms in the urea linkage. The chemical shifts of the nitrogen atoms would be influenced by the nature of their substituents (anthryl and chloroethyl groups), providing data on the electronic effects of these moieties on the urea backbone.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Anthryl-H | 7.0 - 9.0 | 120 - 140 |

| Urea N-H | 6.0 - 9.0 | - |

| N-CH₂ -CH₂-Cl | ~3.5 - 3.7 (triplet) | ~40 - 45 |

| N-CH₂-CH₂ -Cl | ~3.5 - 3.7 (triplet) | ~40 - 45 |

| Urea C=O | - | ~153 - 158 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in 1-(1-anthryl)-3-(2-chloroethyl)urea and for studying the hydrogen bonding interactions involving the urea moiety.

FT-IR Spectroscopy: The FT-IR spectrum is expected to display several characteristic absorption bands. The N-H stretching vibrations of the urea group would appear as one or two bands in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding. nih.gov A strong absorption band corresponding to the C=O stretching vibration (Amide I band) is anticipated in the range of 1625-1650 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) is expected around 1550-1570 cm⁻¹. youtube.com The C-N stretching vibrations would be observed in the 1400-1450 cm⁻¹ region. The presence of the anthryl group would be confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration of the chloroethyl group is expected to appear in the fingerprint region, typically around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the non-polar bonds, such as the C=C bonds of the anthracene ring, are often strong in the Raman spectrum. This can be particularly useful for probing the aromatic part of the molecule.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Urea) | 3200 - 3400 | Stretching |

| C=O (Urea) | 1625 - 1650 | Stretching (Amide I) |

| N-H (Urea) | 1550 - 1570 | Bending (Amide II) |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N (Urea) | 1400 - 1450 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Mass Spectrometry for Molecular Identification and Metabolite Profiling (mechanistic, non-human)

Mass spectrometry (MS) is a crucial tool for determining the molecular weight of 1-(1-anthryl)-3-(2-chloroethyl)urea and for elucidating its fragmentation pathways. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+2 peak for the molecular ion and any chlorine-containing fragments, aiding in their identification. nist.gov

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for ureas include cleavage of the C-N bonds. For this specific compound, one would anticipate the loss of the chloroethyl group or the anthryl group. The fragmentation of the chloroethyl moiety could proceed via the loss of a chlorine radical or ethylene (B1197577) chloride. The anthracene cation would likely be a prominent peak due to its stability.

In a non-human metabolic context, MS could be employed to identify potential metabolites. Biotransformation could involve hydroxylation of the anthracene ring, de-chlorination of the ethyl chain, or cleavage of the urea linkage. The resulting metabolites could be identified by their specific mass-to-charge ratios and fragmentation patterns.

UV-Vis Absorption and Fluorescence Spectroscopy for Anthryl Chromophore Characterization and Biological Probing

The photophysical properties of 1-(1-anthryl)-3-(2-chloroethyl)urea are dominated by the anthryl chromophore.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum is expected to be characteristic of a 1-substituted anthracene derivative. Anthracene itself exhibits a series of well-defined vibronic bands in the UV region. For 1-substituted anthracenes, these bands are typically observed between 300 and 400 nm. rsc.org The substitution pattern can influence the exact position and intensity of these absorption maxima (λmax).

Fluorescence Spectroscopy: Anthracene and its derivatives are known for their strong fluorescence. Upon excitation at one of its absorption wavelengths, 1-(1-anthryl)-3-(2-chloroethyl)urea is expected to exhibit fluorescence emission, likely in the blue-violet region of the spectrum (around 400-500 nm). rsc.orgresearchgate.net The fluorescence quantum yield and lifetime are sensitive to the molecular environment. The presence of the chloroethylurea group could potentially influence the photophysical properties through intramolecular interactions or by affecting the solubility and aggregation state of the molecule in different solvents. The fluorescence properties could be exploited for biological probing, as the emission may change upon binding to biomacromolecules.

Computational Chemistry and Theoretical Modeling of 1-(1-anthryl)-3-(2-chloroethyl)urea

Computational methods provide a theoretical framework to complement experimental findings and to predict molecular properties that may be difficult to measure directly.

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure, molecular geometry, and reactivity of 1-(1-anthryl)-3-(2-chloroethyl)urea.

Electronic Structure: These calculations can provide insights into the distribution of electron density within the molecule, highlighting the polarization of bonds and the location of electron-rich and electron-deficient regions. The analysis of frontier molecular orbitals (HOMO and LUMO) can help to understand the electronic transitions observed in the UV-Vis spectrum and to predict the molecule's reactivity. For instance, the HOMO is likely to be localized on the electron-rich anthracene ring, while the LUMO might have contributions from both the anthracene and the urea moieties.

Reactivity: Computational models can be used to predict sites of reactivity. For example, the calculations could identify the most likely sites for nucleophilic attack (e.g., the carbon atom bearing the chlorine) or electrophilic substitution (on the anthracene ring). Theoretical calculations can also be used to model the vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of the observed bands. rsc.org

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of molecules over time, providing insights into the conformational flexibility and intermolecular interactions of Urea, 1-(1-anthryl)-3-(2-chloroethyl)-. While specific MD simulation data for this exact compound is not publicly available, the behavior of analogous aryl urea derivatives in computational studies allows for a well-grounded theoretical discussion. nih.gov

Recent studies on N,N'-diaryl ureas and N,N'-diaryl-N,N'-dialkyl ureas, utilizing methods like DFT-D and M06-2X, have highlighted a more dynamic behavior than what is observed in solid-state crystal structures, although the predominant isomers are often consistent. nih.gov In solution, the chloroethyl group of Urea, 1-(1-anthryl)-3-(2-chloroethyl)- would add another layer of conformational complexity, with rotation around its C-C and C-N bonds allowing it to sample a wide range of spatial orientations.

When interacting with a biological target, such as a protein active site, MD simulations can reveal the stability of the ligand-protein complex. Key interactions would likely involve the urea group acting as both a hydrogen bond donor and acceptor. mdpi.com The anthryl group, with its extensive π-system, could participate in favorable π-stacking or CH-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. mdpi.com The stability of these interactions over the simulation time, often measured by the root-mean-square deviation (RMSD) of the ligand and protein, would be indicative of a stable binding mode.

A representative table illustrating the type of data generated from an MD simulation is presented below. This hypothetical data is based on typical findings for similar aryl urea compounds.

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total time the molecular movements were simulated. |

| Force Field | AMBER | A common set of parameters used to define the energy of the system. |

| Solvent Model | TIP3P Water | A model for representing water molecules in the simulation. |

| Temperature | 300 K | The temperature at which the simulation was conducted. |

| Pressure | 1 atm | The pressure at which the simulation was conducted. |

| Ligand RMSD | 1.5 ± 0.5 Å | The average fluctuation of the ligand's position, indicating stability within the binding site. |

| Protein RMSD | 2.0 ± 0.3 Å | The average fluctuation of the protein's backbone, indicating overall protein stability. |

Docking Studies for Predictive Binding Modes to Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. ijpsr.com These studies are instrumental in understanding the binding mechanism and can guide the design of more potent and selective molecules. For Urea, 1-(1-anthryl)-3-(2-chloroethyl)-, docking studies would be crucial to identify potential biological targets and to elucidate the specific interactions that govern its binding affinity.

In a typical docking study, the three-dimensional structure of the target protein is used as a template. The ligand, in this case, Urea, 1-(1-anthryl)-3-(2-chloroethyl)-, is then computationally placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

Based on studies of analogous aryl ureas, the binding of Urea, 1-(1-anthryl)-3-(2-chloroethyl)- would likely be driven by a combination of interactions. The urea moiety is a well-established hydrogen bond donor and acceptor, capable of forming crucial hydrogen bonds with amino acid residues in the active site, such as glutamate (B1630785) and aspartate. nih.gov The large, hydrophobic anthryl group would be expected to form significant van der Waals and π-stacking interactions with hydrophobic pockets and aromatic residues of the protein. mdpi.com The chloroethyl group could also participate in polar or hydrophobic interactions, depending on the chemical environment of the binding site. For instance, studies on N-phenyl-N'-(2-chloroethyl)ureas have shown that this moiety can covalently bind to amino acids like those near the colchicine-binding site on β-tubulin. ulaval.ca

The results of a docking study are often presented in a table that summarizes the binding energies and key interactions for the top-ranked poses. A hypothetical example for Urea, 1-(1-anthryl)-3-(2-chloroethyl)- docked into a kinase binding site is provided below.

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.8 | GLU885, ASP1046 | Hydrogen Bond (Urea NH) |

| PHE918 | π-π Stacking (Anthryl) | ||

| LEU840, VAL848 | Hydrophobic (Anthryl) | ||

| 2 | -9.5 | CYS919 | Hydrogen Bond (Urea C=O) |

| TYR921 | π-π Stacking (Anthryl) | ||

| ILE863, ALA866 | Hydrophobic (Chloroethyl) | ||

| 3 | -9.2 | ASP1046 | Hydrogen Bond (Urea NH) |

| TRP852 | π-π Stacking (Anthryl) | ||

| LYS745 | Polar (Chloroethyl) |

These docking predictions, while theoretical, provide valuable hypotheses that can be tested experimentally, for instance, through site-directed mutagenesis of the predicted interacting residues to see if the binding affinity of the compound is affected.

Structure Activity Relationship Sar and Molecular Design Principles

Elucidating Key Structural Determinants for Biological Activity in 1-(1-anthryl)-3-(2-chloroethyl)urea Analogs

The molecule can be deconstructed into three key components: the anthryl group, the chloroethyl alkylating arm, and the central urea (B33335) scaffold. The specific properties of each component are critical determinants of the compound's biological profile.

The large, aromatic anthryl group plays a significant role in the molecule's interaction with biological targets, likely through non-bonded π-interactions within hydrophobic pockets of proteins. nih.gov Modifications to this aromatic system can profoundly impact efficacy and selectivity.

Systematic studies on related aryl urea compounds demonstrate that the nature and position of substituents on the aromatic ring can modulate biological activity. mdpi.comnih.gov For instance, in a series of (E)-styryl aryl ureas, the introduction of a bromine atom at the meta or para position of a phenyl ring resulted in compounds with low micromolar to sub-micromolar IC₅₀ values against cancer cell lines. mdpi.com This suggests that both the electronic properties and the steric bulk of the substituent are important. Specifically, the activity of chlorophenyl derivatives showed that a para-substituted compound had significantly lower IC₅₀ values (0.4 to 1.8 μM) compared to its meta-substituted counterpart (2 to 11 μM), highlighting the sensitivity of the biological target to the substituent's position. mdpi.com

Conversely, some structural modifications can be detrimental to activity. Studies on other heterocyclic scaffolds have shown that even simple additions, like a methyl group, can lead to a 50- to 100-fold loss in potency. nih.gov This indicates that the binding pocket has stringent steric and electronic requirements. The anthryl group in 1-(1-anthryl)-3-(2-chloroethyl)urea provides a large surface area for hydrophobic interactions, and modifications that alter its shape, size, or electron distribution would be expected to fine-tune its binding affinity and selectivity for its specific biological target.

Table 1: Influence of Aryl Group Substitution on Cytotoxic Activity of Aryl Urea Analogs This table illustrates how modifications to the aryl group in related urea compounds affect their inhibitory concentration (IC₅₀), providing a model for the potential impact of modifying the anthryl group.

| Compound Type | Substituent | Position | Reported IC₅₀ Range (μM) | Reference |

|---|---|---|---|---|

| Chlorophenyl Urea | Chloro | meta | 2 - 11 | mdpi.com |

| Chlorophenyl Urea | Chloro | para | 0.4 - 1.8 | mdpi.com |

| Bromophenyl Urea | Bromo | meta | Submicromolar | mdpi.com |

| Bromophenyl Urea | Bromo | para | Submicromolar | mdpi.com |

The 2-chloroethyl group is the reactive component of the molecule, designed to function as an alkylating agent. mdpi.com Its mechanism of action involves an intramolecular cyclization to form a highly reactive and electrophilic aziridinium (B1262131) cation. mdpi.comoncohemakey.com This cation is then susceptible to nucleophilic attack by biological macromolecules, most notably the N-7 atom of guanine (B1146940) in DNA, leading to the formation of a covalent bond that can disrupt cellular processes like DNA replication. mdpi.commdpi.com

The efficiency of this process is influenced by the electronic properties of the rest of the molecule. For nitrogen mustards, an electron-withdrawing aromatic ring can slow the formation of the aziridinium ion, which can modulate reactivity and toxicity. mdpi.com In the context of 1-(1-anthryl)-3-(2-chloroethyl)urea, the urea linkage and the anthryl group influence the electron density on the nitrogen atom involved in the cyclization, thereby tuning the reactivity of the chloroethyl arm.

Studies on 1-aryl-3-(2-chloroethyl)ureas have shown that these compounds can exhibit significant cytotoxic activity. nih.gov For example, 4-tert-butyl (3-(2-chloroethyl) ureido) benzene (B151609) showed a potent ID50 of 4 microM against LoVo human colon cancer cells. nih.gov Optimization of this arm could involve replacing the chlorine with other leaving groups to alter the rate of activation or modifying the ethyl backbone to change its steric profile and influence its approach to the target nucleophile.

The urea moiety is far from being a simple linker; it is a "privileged scaffold" in medicinal chemistry due to its unique structural and electronic properties. frontiersin.org It acts as a rigid and planar unit capable of participating in multiple, specific hydrogen bonds. nih.govnih.gov The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can predict the activity of novel, unsynthesized analogs. nih.gov

For a series of 1-(1-anthryl)-3-(2-chloroethyl)urea analogs, a QSAR model would be built by first calculating a wide range of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, including steric, electrostatic, hydrophobic, and topological features. nih.govrsc.org A statistical method, such as multiple regression or machine learning algorithms, is then used to create an equation that links these descriptors to the observed biological activity (e.g., IC₅₀ values). researchgate.netmdpi.com

The resulting model and its visual representation in the form of contour plots can provide invaluable insights into the SAR. nih.gov For example, a CoMFA contour map might show regions where bulky substituents are favored (or disfavored) or areas where positive or negative electrostatic potential enhances activity. nih.gov These predictive models can guide the synthesis of new analogs, prioritizing candidates with a higher probability of success and accelerating the drug discovery process. rsc.org

Principles of Molecular Design for Targeted Biological Perturbation

The design of 1-(1-anthryl)-3-(2-chloroethyl)urea is an example of rational molecular design aimed at causing a specific biological perturbation. The overarching principle is to combine a targeting moiety (the anthryl-urea portion) with a reactive warhead (the chloroethyl alkylating arm). mdpi.com The goal is to deliver the alkylating agent preferentially to its site of action, thereby increasing efficacy and potentially reducing off-target effects. nih.gov

Key principles in designing such molecules include:

Target Selectivity: The non-covalent interactions of the anthryl and urea groups are designed to provide binding affinity and selectivity for a particular biological target, such as a specific protein or a DNA sequence. nih.govmdpi.com

Bioorganelle Targeting: Physicochemical properties like lipophilicity and hydrogen-bonding capacity can be tuned to direct a molecule to a specific cellular compartment. For instance, increased lipophilicity can direct compounds to mitochondria or the nucleus in cancer cells, while hydrogen-bonding capacity can influence retention in lysosomes. nih.gov

Controlled Reactivity: The alkylating function must be latent until the molecule reaches its target. The electronic influence of the aryl-urea portion on the chloroethyl arm is a key design element for controlling the rate of formation of the reactive aziridinium ion. mdpi.comoncohemakey.com

By integrating these principles, medicinal chemists can design molecules that not only bind to a target but also induce a specific, controlled chemical reaction to perturb its function.

Development of Prodrug Strategies for Modulated Biological Release

A prodrug is an inactive or less active compound that is metabolized into its active form within the body. baranlab.org This strategy is often employed to overcome issues with drug delivery, stability, or toxicity. bohrium.com For a potent alkylating agent like 1-(1-anthryl)-3-(2-chloroethyl)urea, a prodrug approach could offer significant advantages by limiting systemic exposure to the reactive species until it reaches the target tissue. nih.gov

Several prodrug strategies could be applicable:

Enzyme-Activated Prodrugs: One could design a derivative that is activated by an enzyme that is overexpressed in cancer cells. This approach, known as Gene-Directed Enzyme Prodrug Therapy (GDEPT) when the enzyme is introduced via gene therapy, allows for site-specific activation of the cytotoxic agent. mdpi.com

Thiol-Activated Prodrugs: Cancer cells often have higher intracellular concentrations of thiols like glutathione (B108866) (GSH). researchgate.net A prodrug could be designed with a moiety that is cleaved by these thiols, releasing the active 1-(1-anthryl)-3-(2-chloroethyl)urea. This strategy has been explored for related 1-(2-chloroethyl)hydrazine compounds, which were designed to be preferentially activated by GSH and glutathione S-transferase (GST), making them potentially more effective against tumors with high levels of these molecules. researchgate.net

Metabolic Activation: Some of the most successful alkylating agents, such as cyclophosphamide, are prodrugs that require metabolic activation by liver enzymes. oncohemakey.com A similar strategy could be envisioned where a modification to the 1-(1-anthryl)-3-(2-chloroethyl)urea structure renders it inert until a specific metabolic transformation occurs.

By converting the parent compound into a prodrug, its release can be modulated spatially and temporally, potentially enhancing its therapeutic index. bohrium.com

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Molecular Mechanisms of Alkylation in Biological Systems

Alkylation is a primary mechanism through which this compound exerts its effects. The electrophilic nature of the chloroethyl group allows it to form covalent bonds with nucleophilic sites on critical biological macromolecules, namely DNA and proteins.

Like other bifunctional alkylating agents, compounds containing a chloroethyl group can induce DNA damage through the formation of covalent linkages. wikipedia.org The process for related chloroethylnitrosoureas typically involves a two-step mechanism. nih.gov Initially, one chloroethyl group alkylates a nucleophilic site on a single DNA strand. nih.gov The second step can then proceed, wherein the chlorine atom is displaced by a nucleophilic site on the opposing DNA strand, resulting in an ethyl bridge that cross-links the two strands (interstrand cross-linking). nih.gov This can also occur between two bases on the same strand (intrastrand cross-linking). wikipedia.org

These cross-links are highly cytotoxic as they physically block the separation of DNA strands, which is essential for both DNA replication and transcription, ultimately triggering cell death pathways. wikipedia.org While bifunctional agents are known to cause cross-linking, even compounds with a single 2-chloroethyl group, such as certain nitrosoureas, have been shown to effectively cross-link DNA. nih.gov The formation of these cross-links can be a protracted process, with stable precursor adducts forming on the DNA that continue to convert to cross-links for hours after initial exposure. nih.gov

The primary targets for alkylation on DNA are the electron-rich nitrogen and oxygen atoms within the purine (B94841) and pyrimidine (B1678525) bases. mdpi.com For many alkylating agents, the N7 position of guanine (B1146940) is a preferential site for the initial alkylation event. wikipedia.orgmdpi.com Other potential sites include the N1, N3, and N7 positions of adenine (B156593), the N3 position of cytosine, and the O6 position of guanine. mdpi.com

Following the initial chloroethylation, particularly at the O6 position of guanine, a subsequent reaction can lead to the formation of a diguanyl-ethane cross-link, a highly cytotoxic lesion. nih.gov Studies on the related compound 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU) have identified several specific DNA adducts. nih.gov

Table 1: DNA Adducts Identified Following Treatment with Related Chloroethylating Agents

| Adduct Name | Abbreviation | Description | Reference |

| N7-(2-hydroxyethyl)guanine | N7-HOEtG | A mono-adduct formed on the N7 position of guanine. | nih.gov |

| 1,2-[diguan-7-yl]-ethane | N7-bis-G | An interstrand cross-link between the N7 positions of two guanine bases. | nih.gov |

| 1-[N1-2-deoxyguanosinyl], 2-[N3-2-deoxycytidyl]-ethane | dG-dC | An interstrand cross-link between guanine and cytosine. | nih.gov |

| O⁶-(2-hydroxyethyl)-2-deoxyguanosine | O⁶-HOEtdG | A mono-adduct at the O6 position of guanine, a key precursor to cross-linking. | nih.gov |

| 1,N⁶-Ethanoadenine | EA | An exocyclic adduct formed on adenine from reaction with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). | nih.govunt.edu |

The formation of these specific adducts, particularly the dG-dC cross-link, is strongly correlated with the cytotoxic effects of these agents. nih.gov

Beyond DNA, a crucial mechanism for the 1-aryl-3-(2-chloroethyl)urea (CEU) class of compounds is the covalent alkylation of specific proteins. ulaval.caresearchgate.net A primary and well-characterized target is β-tubulin, a key component of cellular microtubules. nih.govnih.gov CEUs act as "soft" alkylating agents that covalently bind to β-tubulin. nih.gov This binding has been confirmed through experiments using radiolabeled CEUs, which show the formation of a covalent adduct with β-tubulin. nih.gov

The alkylation site on β-tubulin for some CEUs has been localized near the colchicine-binding site, suggesting that the covalent modification interferes with the normal function of this critical protein domain. ulaval.canih.gov Competition assays have shown that colchicine (B1669291) can prevent the formation of the β-tubulin adduct, further supporting this localization. nih.gov The specific amino acid residues targeted are thought to be cysteine residues, such as Cys239 or Cys354. nih.gov

In addition to β-tubulin, other protein targets have been identified for related CEUs. For example, prohibitin (PHB) was specifically alkylated by cyclohexylphenyl-chloroethyl urea (B33335), and this event was associated with a G1/S phase cell cycle arrest. nih.gov This indicates that the nature of the aryl group (e.g., anthryl vs. cyclohexylphenyl) can influence target selectivity.

Table 2: Identified Protein Targets of Chloroethylurea (CEU) Analogs

| Protein Target | Alkylating Compound Class | Consequence of Alkylation | Reference |

| β-Tubulin | 1-Aryl-3-(2-chloroethyl)ureas (CEUs) | Microtubule disruption, G2/M cell cycle arrest. | ulaval.canih.govnih.gov |

| Prohibitin (PHB) | Cyclohexylphenyl-chloroethyl urea (CCEU) | Increased cellular PHB content, G1 phase cell cycle arrest. | nih.gov |

| Thioredoxin-1 (Trx-1) | Specific CEU derivatives | Inhibition of Trx-1 nuclear translocation, G0/G1 cell cycle arrest. | researchgate.net |

Cellular Responses and Pathway Perturbations Induced by 1-(1-anthryl)-3-(2-chloroethyl)urea

The covalent modification of DNA and key cellular proteins by 1-(1-anthryl)-3-(2-chloroethyl)urea triggers a cascade of cellular responses, primarily affecting cell division and cytoskeletal organization.

A major consequence of the biological activity of CEUs is the profound disruption of the cell cycle. The specific effect can depend on the primary molecular target.

G2/M Arrest: Alkylation of β-tubulin and subsequent disruption of microtubule function (see section 5.2.2) typically leads to an arrest of the cell cycle in the G2 phase or during mitosis (M phase). ulaval.canih.govnih.gov This is a well-established cellular checkpoint response to a compromised mitotic spindle, which prevents cells from attempting to segregate chromosomes with a defective apparatus, thereby maintaining genomic integrity.

G1/S Arrest: Alternatively, when other proteins are targeted, a different cell cycle outcome can be observed. The alkylation of prohibitin by a related CEU, for instance, was linked to an accumulation of cells in the G1 phase and a block on the G1/S transition. nih.gov Similarly, targeting Thioredoxin-1 led to a G0/G1 arrest. researchgate.net

These findings suggest that 1-(1-anthryl)-3-(2-chloroethyl)urea likely induces cell cycle arrest, with the specific phase (G2/M or G1/S) being dependent on its preferential affinity for either β-tubulin or other potential protein targets, a property influenced by the anthryl moiety.

Table 3: Observed Cell Cycle Effects of Related Chloroethylureas

| Compound Class/Example | Primary Target | Observed Cell Cycle Arrest | Reference |

| 4-tert-butyl-[3-(2-chloroethyl)ureido] benzene (B151609) (4-tBCEU) | β-Tubulin | G2/M | nih.gov |

| N'-(1-methyl-2-chloro)ethyl ureas | β-Tubulin | Mitotic Arrest | nih.gov |

| Cyclohexylphenyl-chloroethyl urea (CCEU) | Prohibitin | G1/S | nih.gov |

| Specific CEU derivatives | Thioredoxin-1 | G0/G1 | researchgate.net |

Insights from Preclinical (Non-Human) In Vivo Models for Mechanistic Validation

To validate the antineoplastic potential observed in vitro, 1-aryl-3-(2-chloroethyl)urea (CEU) derivatives have been evaluated in non-human, in vivo cancer models. nih.gov These studies provide crucial confirmation of a compound's biological activity within a complex living system.

In one key study, the efficacy of CEUs was tested in BDF1 mice bearing L1210 leukemia tumors. nih.gov The results demonstrated that intraperitoneal administration of these compounds led to a significant enhancement in the survival time of the tumor-bearing mice compared to the untreated control group. nih.gov Notably, the most cytotoxic derivative identified in vitro also produced the best antineoplastic activity in the in vivo model, increasing the median survival time by a factor of 1.77 over the control. nih.gov This finding establishes a strong correlation between in vitro cytotoxicity and in vivo efficacy for this class of compounds.

The table below details the in vivo antineoplastic activity of a representative CEU derivative compared to the standard chemotherapeutic agent, chlorambucil.

| Compound | Animal Model | Tumor Model | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| 4-tert-Butyl (3-(2-chloroethyl) ureido) benzene | BDF1 Mice | L1210 Leukemia | Median Survival Time | 1.77 times control | nih.gov |

| Chlorambucil (Reference) | BDF1 Mice | L1210 Leukemia | Median Survival Time | 1.6 times control | nih.gov |

Future Directions in Research on 1 1 Anthryl 3 2 Chloroethyl Urea

Development of Advanced Synthetic Methodologies for Chemical Libraries

The creation of diverse chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of any lead compound. For 1-(1-anthryl)-3-(2-chloroethyl)urea, the development of advanced synthetic methodologies will be crucial for generating a wide array of analogues. Future research should focus on moving beyond traditional, one-at-a-time synthesis and embracing high-throughput and combinatorial chemistry techniques.

Methodologies such as solid-phase synthesis offer a powerful platform for the rapid generation of a multitude of derivatives. nih.govacs.org In this approach, the anthracene (B1667546) or another core component could be anchored to a solid support, allowing for the sequential addition and modification of the urea (B33335) and chloroethyl moieties with various building blocks. acs.orgacs.org This would enable the systematic variation of substituents on the anthryl ring, replacement of the chloroethyl group with other reactive functionalities, and modification of the urea linker itself.

Furthermore, liquid-phase parallel synthesis presents another efficient strategy for library creation. nih.govresearchgate.net This method, which avoids the need for a solid support, can be amenable to a broader range of reaction conditions and allows for easier scale-up of promising candidates. nih.gov The use of safer and more efficient reagents to form the urea bond, such as phosgene (B1210022) substitutes like triphosgene (B27547) or carbonyldiimidazole (CDI), will be essential for these high-throughput approaches. nih.gov The development of one-pot or continuous-flow reactor systems could further streamline the synthesis of these libraries, making the exploration of the chemical space around 1-(1-anthryl)-3-(2-chloroethyl)urea more efficient and cost-effective. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

Understanding the precise mechanism of action of 1-(1-anthryl)-3-(2-chloroethyl)urea is paramount for its rational development as a therapeutic agent or a biological probe. The integration of "omics" technologies, such as proteomics, metabolomics, and transcriptomics, offers a powerful, unbiased approach to unraveling its molecular targets and downstream effects.

Proteomics can be employed to identify the proteins that directly interact with the compound. nih.gov By using the compound as a bait in affinity-based proteomics experiments, researchers can pull down its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal the direct molecular targets. Furthermore, comparative proteomic analysis of cells treated with the compound versus untreated cells can provide a global view of the changes in protein expression, offering insights into the cellular pathways that are modulated. nih.govnih.gov

Transcriptomics , through techniques like RNA sequencing, can reveal the changes in gene expression profiles induced by the compound. This can help in identifying the signaling pathways and cellular processes that are transcriptionally regulated in response to treatment, providing a broader understanding of its mode of action. The integration of these multi-omics datasets will be crucial for constructing a comprehensive picture of the compound's biological activity.

Novel Applications as Fluorescent Probes for Live-Cell Imaging and Biosensing

The inherent fluorescence of the anthracene group in 1-(1-anthryl)-3-(2-chloroethyl)urea makes it an attractive candidate for the development of novel fluorescent probes for live-cell imaging and biosensing. nih.govnih.gov Future research should focus on harnessing and optimizing these fluorescent properties for specific biological applications.

The reactive chloroethyl group can serve as a handle for covalent modification, allowing the probe to be targeted to specific cellular compartments or biomolecules. For instance, the chloroethyl moiety could be designed to react with specific amino acid residues on a target protein, leading to its permanent labeling and visualization within living cells. The development of "turn-on" fluorescent probes, where the fluorescence is quenched until the probe interacts with its target, would be particularly valuable for reducing background noise and improving imaging contrast. nih.gov

Furthermore, the urea component can be modified to act as a recognition element for specific analytes, such as metal ions or reactive oxygen species (ROS). nih.gov The binding of the analyte to the urea moiety could induce a conformational change in the molecule, leading to a change in the fluorescence properties of the anthracene fluorophore. This would enable the development of highly selective and sensitive fluorescent biosensors for real-time monitoring of these analytes in living cells. nih.govnih.gov The ability to visualize dynamic cellular processes at the molecular level would provide invaluable insights into cell biology and disease pathogenesis. nih.gov

Exploration of Structure-Based Drug Design for Next-Generation Analogues

Building upon the insights gained from SAR studies and mechanistic elucidation, structure-based drug design will be instrumental in the development of next-generation analogues of 1-(1-anthryl)-3-(2-chloroethyl)urea with improved potency, selectivity, and pharmacokinetic properties. frontiersin.orgmdpi.com This approach relies on the three-dimensional structural information of the target protein to guide the design of new molecules.

Once the molecular target of 1-(1-anthryl)-3-(2-chloroethyl)urea is identified and its structure is determined, computational modeling techniques such as molecular docking can be used to predict how different analogues will bind to the target's active site. nih.govresearchgate.net This allows for the in-silico screening of virtual libraries of compounds, prioritizing those with the most favorable binding interactions for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop mathematical models that correlate the chemical structures of the analogues with their biological activities. nih.govnih.govmdpi.comresearchgate.net These models can help in identifying the key structural features that are important for activity and can be used to predict the potency of new, unsynthesized compounds. nih.govresearchgate.net By iteratively using structure-based design and QSAR modeling, researchers can rationally design and synthesize novel analogues with enhanced therapeutic potential. mdpi.commdpi.com This approach has been successfully used in the development of many clinically approved drugs, including urea-containing kinase inhibitors. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.